Butyrophenone, 4'-fluoro-4-(10-methoxy-6-methyl-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-

Description

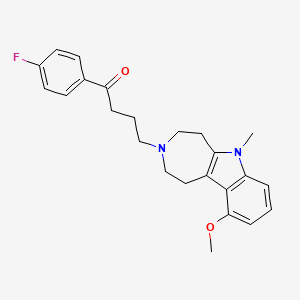

This compound is a fluorinated butyrophenone derivative featuring a complex heterocyclic azepinoindole moiety. The core structure includes a 4'-fluoro substitution on the butyrophenone backbone and a 10-methoxy-6-methyl-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl substituent at the 4-position. The azepinoindole system introduces a fused seven-membered azepine ring with a methoxy and methyl group, which likely enhances its binding affinity to central nervous system (CNS) receptors while modulating pharmacokinetic properties .

Butyrophenones are historically recognized for their antipsychotic activity (e.g., haloperidol), acting primarily as dopamine D2 receptor antagonists .

Properties

CAS No. |

24441-77-8 |

|---|---|

Molecular Formula |

C24H27FN2O2 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-(10-methoxy-6-methyl-1,2,4,5-tetrahydroazepino[4,5-b]indol-3-yl)butan-1-one |

InChI |

InChI=1S/C24H27FN2O2/c1-26-20-13-16-27(14-4-6-22(28)17-8-10-18(25)11-9-17)15-12-19(20)24-21(26)5-3-7-23(24)29-2/h3,5,7-11H,4,6,12-16H2,1-2H3 |

InChI Key |

JYMLYFYFQOJKFX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=C1C=CC=C4OC |

Origin of Product |

United States |

Biological Activity

Butyrophenone derivatives are a class of compounds known for their diverse biological activities, particularly in the field of psychopharmacology. The compound Butyrophenone, 4'-fluoro-4-(10-methoxy-6-methyl-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)- (CAS No: 24441-77-8) exhibits significant pharmacological properties that warrant detailed exploration. This article discusses its chemical structure, biological activities, and relevant research findings.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 394.48 g/mol. Its structure features a butyrophenone core modified with a fluorophenyl group and a methoxy-substituted tetrahydroazepinoindole moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄FN₂O₂ |

| Molecular Weight | 394.482 g/mol |

| Density | 1.19 g/cm³ |

| Boiling Point | 587.3 °C at 760 mmHg |

| Flash Point | 309 °C |

Antipsychotic Properties

Butyrophenone derivatives are primarily recognized for their antipsychotic effects. Research indicates that this specific compound may exhibit similar properties to established antipsychotics like haloperidol. It is hypothesized to act as a dopamine D2 receptor antagonist, which is crucial in managing symptoms of schizophrenia and other psychotic disorders.

Neuroprotective Effects

Studies have suggested that derivatives of butyrophenone can possess neuroprotective properties. The presence of the tetrahydroazepine structure may enhance the compound's ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

- Antipsychotic Activity Assessment : In a study comparing various butyrophenone derivatives, the compound demonstrated significant D2 receptor binding affinity, comparable to haloperidol. This suggests potential efficacy in treating psychotic symptoms without the severe side effects commonly associated with older antipsychotics.

- Neuroprotection in Animal Models : Animal studies have shown that administration of this compound led to reduced neuronal damage in models of ischemic stroke. The mechanism appears to involve modulation of glutamate receptors and reduction of inflammatory cytokines.

- Behavioral Studies : Behavioral assays in rodent models indicated that the compound could reduce anxiety-like behaviors without inducing sedation, which is a common drawback of many anxiolytics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Differences

The compound’s uniqueness lies in its azepinoindole substituent, distinguishing it from other butyrophenones. Below is a comparative analysis with structurally or functionally related compounds:

Key Observations:

Receptor Selectivity: Unlike haloperidol’s strong D2 antagonism, the methoxy and methyl groups in the azepinoindole system may promote 5-HT2A receptor interactions, aligning it closer to atypical antipsychotics (e.g., risperidone) .

Metabolic Stability : The tetrahydroazepine ring and methoxy group could improve metabolic stability over haloperidol, which undergoes rapid CYP3A4-mediated degradation .

Research Findings and Gaps

- Synthetic Routes: The compound’s synthesis likely involves fluorinated intermediates and cyclization steps for the azepinoindole system, as described for analogous butyrophenones .

- Preclinical Data: No direct pharmacological data are available for this compound. However, related fluorobutyrophenones exhibit dose-dependent CNS effects in animal models, suggesting similar efficacy .

- Unresolved Questions :

- Exact receptor binding profile (D2 vs. 5-HT2A/others).

- Impact of the methyl group on blood-brain barrier penetration.

- Comparative EPS risk in vivo.

Preparation Methods

Formation of the Azepinoindole Core

The azepinoindole scaffold is typically constructed via cyclization-rearrangement reactions of tryptamine derivatives or related indole precursors. A notable method involves:

- Acid-promoted cyclization-rearrangement of tryptamine-derived N-sulfonyl enamines , which are prepared by cesium carbonate-mediated vinylic substitution of 2-bromoallyl sulfones with tryptamine sulfonamides. This process generates a six-membered tetrahydro-β-carboline intermediate that rearranges to form the azepinoindole ring system. The steric bulk of the N-sulfonyl group influences the cyclization outcome, allowing selective formation of the desired azepinoindole skeleton.

This method provides a rapid and efficient route to the azepinoindole framework, essential for the target compound.

Functional Group Modifications

The 10-methoxy substituent is introduced either by methylation of a corresponding hydroxy group on the azepinoindole ring or by using methoxy-substituted starting materials in the initial cyclization steps.

The 6-methyl group is generally incorporated via methylated tryptamine precursors or by selective methylation post-cyclization.

Synthetic Route Summary and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Preparation of N-sulfonyl enamines | Cesium carbonate, 2-bromoallyl sulfones, tryptamine sulfonamides | Formation of azepinoindole precursor intermediates via vinylic substitution |

| 2 | Acid-promoted cyclization-rearrangement | Acid catalyst (e.g., trifluoroacetic acid), controlled temperature | Formation of azepinoindole ring system with regioselectivity control |

| 3 | Alkylation with 4-chloro-4'-fluoro-butyrophenone | Base (e.g., potassium carbonate), solvent (e.g., DMF), room temperature to mild heating | Attachment of butyrophenone moiety to azepinoindole nitrogen |

| 4 | Methylation (if required) | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | Introduction of methoxy substituent at position 10 |

| 5 | Purification and chiral separation | Chromatography, chiral HPLC | Isolation of pure compound with defined stereochemistry |

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the azepinoindole ring formation and substitution pattern, including methoxy and methyl groups.

Mass Spectrometry (MS) : Confirms molecular weight and purity; the protonated molecular ion peak corresponds to the expected molecular formula $$C{23}H{26}ClFN_2O$$ with a mass of 400.9 g/mol.

Infrared (IR) Spectroscopy : Identifies characteristic carbonyl stretching of the butyrophenone ketone and other functional groups.

Research Findings and Optimization Notes

The acid-promoted cyclization-rearrangement of N-sulfonyl enamines is a key innovation enabling efficient azepinoindole synthesis with good regioselectivity and yield.

Using 4-chloro-4'-fluoro-butyrophenone as the alkylating agent provides a direct route to the butyrophenone substitution, although reaction conditions must be optimized to avoid side reactions and ensure high coupling efficiency.

The methoxy group introduction is best achieved early in the synthesis to avoid complications in later steps.

Purification by chiral HPLC is necessary when stereochemical purity affects biological activity.

Yields vary depending on the exact substituents and reaction conditions but generally range from moderate to good (30–70%) depending on step optimization.

Summary Table of Key Synthetic Data

| Parameter | Data/Details |

|---|---|

| Molecular Formula | C23H26ClFN2O |

| Molecular Weight | 400.9 g/mol |

| CAS Number | 23901-25-9 |

| Key Intermediate | N-sulfonyl enamines of tryptamine derivatives |

| Cyclization Method | Acid-promoted rearrangement |

| Alkylating Agent | 4-chloro-4'-fluoro-butyrophenone |

| Functional Group Modifications | Methylation for methoxy and methyl substituents |

| Typical Yields | 30–70% per step |

| Analytical Techniques | NMR, MS, IR, Chiral HPLC |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.